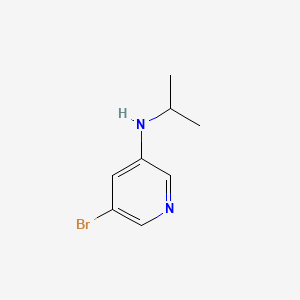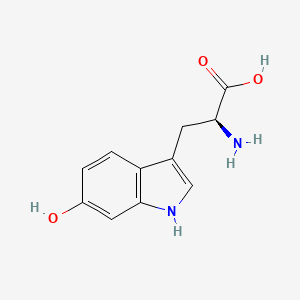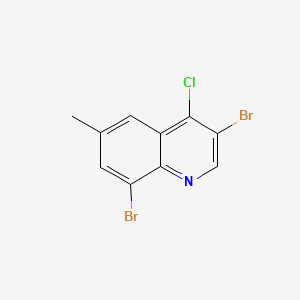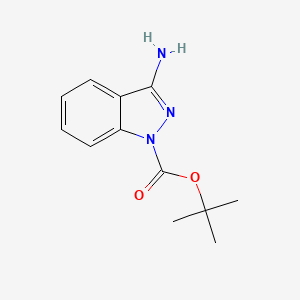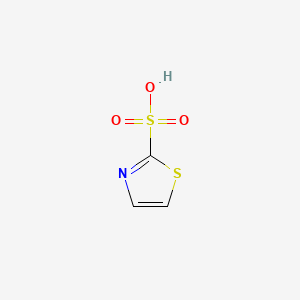
1-(4-Bromopyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromopyridin-2-yl)piperazine is an active structural component used as a building block to prepare various medicinally important active molecules . It is also used as an active pharmaceutical ingredient .
Synthesis Analysis
The synthesis of 1-(4-Bromopyridin-2-yl)piperazine can be achieved from 5-Bromo-2-chloropyridine and tert-Butyl 1-piperazinecarboxylate . There have been recent advances in the synthesis of piperazines, focusing on C–H functionalization .Molecular Structure Analysis
The molecular formula of 1-(4-Bromopyridin-2-yl)piperazine is C9H12BrN3 . The molecular weight is 242.11600 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Bromopyridin-2-yl)piperazine are not detailed in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Bromopyridin-2-yl)piperazine include a melting point of 137-141 °C . The compound is a powder in form .Applications De Recherche Scientifique
Pharmaceutical Applications
The piperazine moiety, such as in “1-(4-Bromopyridin-2-yl)piperazine”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Agrochemical Applications
“1-(4-Bromopyridin-2-yl)piperazine” can also be used in the development of agrochemicals. While the specific applications in this field are not detailed, it’s likely that the compound could be used in the synthesis of pesticides or other agricultural chemicals.
Organic Electronics
This compound is also used in the development of materials for organic electronics. Organic electronics use carbon-based materials - instead of inorganic semiconductors like silicon - to create lightweight, flexible devices.
Synthetic Chemistry
The chemical reactivity of piperazine-based synthons, such as “1-(4-Bromopyridin-2-yl)piperazine”, facilitates its insertion into the molecule . This makes it a valuable tool in synthetic chemistry, where it can be used to construct more complex molecules.
Kinase Inhibitors
Piperazine-containing drugs are often used as kinase inhibitors . Kinase inhibitors are medications that block certain enzymes (kinases), which play a role in cell growth and survival. These medications are often used in the treatment of cancer and inflammation.
Receptor Modulators
Another application of piperazine-containing drugs is as receptor modulators . These drugs can enhance or inhibit the action of certain receptors in the body, which can be useful in treating a variety of conditions, from neurological disorders to immune diseases.
Safety And Hazards
Orientations Futures
1-(4-Bromopyridin-2-yl)piperazine has potential applications in the synthesis of various medicinally important active molecules . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Propriétés
IUPAC Name |
1-(4-bromopyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQIQJZMQXBIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682398 |
Source


|
| Record name | 1-(4-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromopyridin-2-yl)piperazine | |
CAS RN |
1201643-59-5 |
Source


|
| Record name | 1-(4-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

